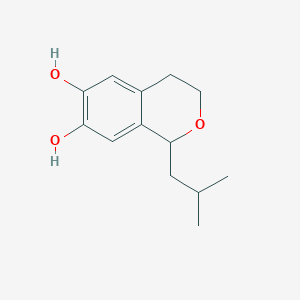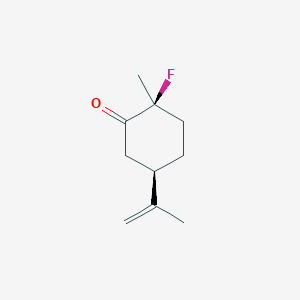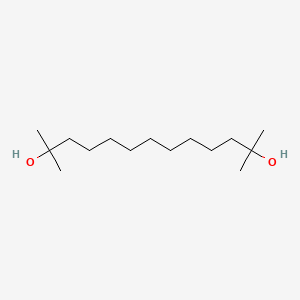
2,12-Dimethyltridecane-2,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,12-Dimethyltridecane-2,12-diol is an organic compound with the molecular formula C15H32O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes two methyl groups and two hydroxyl groups positioned at the 2nd and 12th carbon atoms of a tridecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dimethyltridecane-2,12-diol typically involves the reaction of methyl iodide with undecane-2,12-dione in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the dione to form the desired diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,12-Dimethyltridecane-2,12-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Formation of 2,12-dimethyltridecan-2-one and 2,12-dimethyltridecanoic acid.
Reduction: Formation of 2,12-dimethyltridecane.
Substitution: Formation of 2,12-dimethyltridecane-2,12-dihalide.
Applications De Recherche Scientifique
2,12-Dimethyltridecane-2,12-diol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,12-Dimethyltridecane-2,12-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic tridecane chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,12-Dimethyltridecane: Lacks the hydroxyl groups, making it less reactive.
2,12-Dimethyltridecan-2-one: Contains a ketone group instead of hydroxyl groups.
2,12-Dimethyltridecanoic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2,12-Dimethyltridecane-2,12-diol is unique due to the presence of two hydroxyl groups at specific positions on the carbon chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
300762-23-6 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
2,12-dimethyltridecane-2,12-diol |
InChI |
InChI=1S/C15H32O2/c1-14(2,16)12-10-8-6-5-7-9-11-13-15(3,4)17/h16-17H,5-13H2,1-4H3 |
Clé InChI |
SVXSTNIVORBUBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCCCCC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


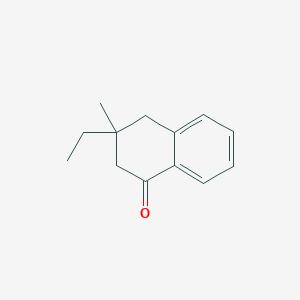
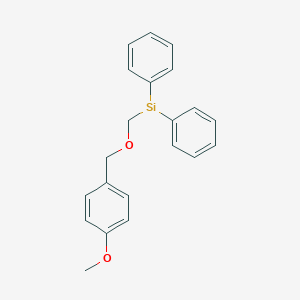
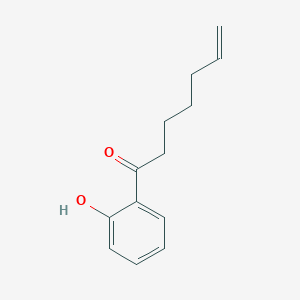
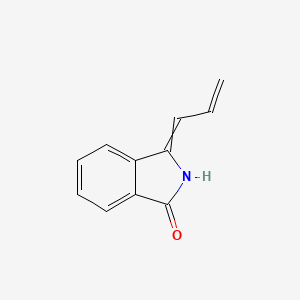
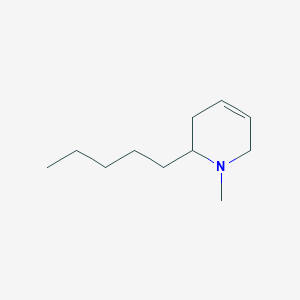
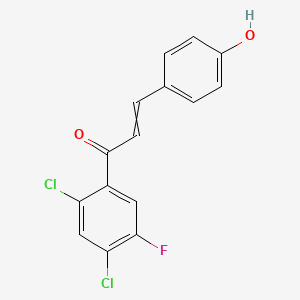
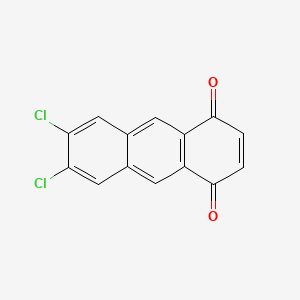
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
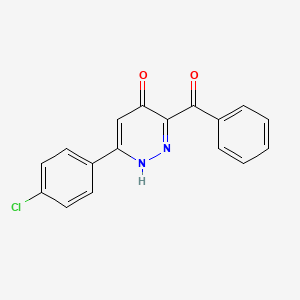
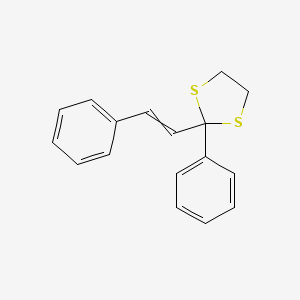
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
